Halogen-Dependent Anti-Infective Activity: 6,8-Dichloro vs. 6,8-Dibromo in Chromone Derivatives
In a comparative study of 3-formylchromone derivatives, the 6,8-dichloro-substituted analog FC10 demonstrated anti-H. pylori activity comparable to the clinical standard metronidazole, whereas the 6,8-dibromo analog FC11 completely lacked anti-H. pylori activity despite retaining potent urease inhibitory activity [1]. This establishes that the 6,8-dichloro pattern is not merely a generic halogen substitution but a specific requirement for anti-H. pylori efficacy within this chemotype.
| Evidence Dimension | Anti-Helicobacter pylori activity |
|---|---|
| Target Compound Data | 6,8-Dichloro-3-formylchromone (FC10): anti-H. pylori activity comparable to metronidazole; potent urease inhibition. |
| Comparator Or Baseline | 6,8-Dibromo-3-formylchromone (FC11): no anti-H. pylori activity; potent urease inhibition. |
| Quantified Difference | Qualitative: Active vs. Inactive (anti-H. pylori). Both retained urease inhibition. |
| Conditions | In vitro anti-H. pylori assay and jack bean urease inhibition assay. |
Why This Matters
This data demonstrates that the 6,8-dichloro pattern is essential for antimicrobial activity within the chromone class, providing a scientific basis for selecting the dichloro compound over the dibromo analog for anti-infective screening programs.
- [1] Several 3-formylchromone derivatives. 6,8-Dichloro-3-formylchromone (FC10) showed comparable anti-H. pylori activity with metronidazole and potent urease inhibition. 6,8-Dibromo-3-formylchromone (FC11) exhibited potent urease inhibition but had no anti-H. pylori activity. (Accessed via philo.alljournals.cn). View Source
